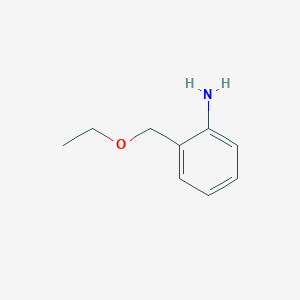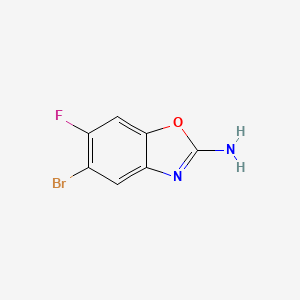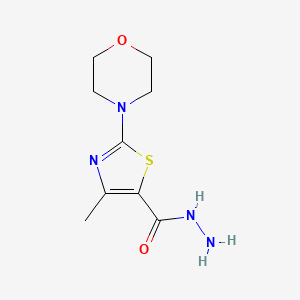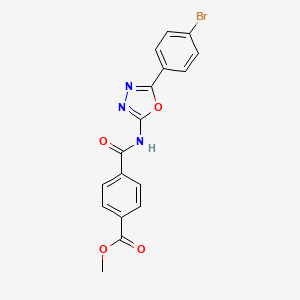
2-(Ethoxymethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxymethyl)aniline is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to an amine group (NH2) and an ethoxymethyl group (CH2OCH2CH3). The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis
Anilines, including this compound, can undergo a variety of chemical reactions. For instance, they can act as effective nucleophiles in cyclocondensation reactions . They can also undergo oxidation reactions, as studied in the context of environmental oxidants .Physical And Chemical Properties Analysis
This compound has a predicted melting point of 50.28°C and a predicted boiling point of approximately 243.2°C at 760 mmHg . It has a predicted density of approximately 1.0 g/cm3 and a predicted refractive index of 1.54 .Wissenschaftliche Forschungsanwendungen
Synthesis of Antimicrobial Agents
2-(Ethoxymethyl)aniline derivatives demonstrate significant applications in the synthesis of compounds with antimicrobial properties. A study by Banoji et al. (2022) elaborates on the facile synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which exhibit notable antibacterial and antifungal activity (Banoji et al., 2022).
Electrorheological Fluids
The research by Choi et al. (1999) highlights the synthesis of poly(aniline-co-o-ethoxyaniline), a conducting polymer. This polymer, when dispersed in silicone oil, forms electrorheological (ER) fluids with notable rheological properties under an electric field, indicating potential applications in various electromechanical systems (Choi et al., 1999).
Corrosion Inhibition
Khaled and Hackerman (2004) investigated the use of ortho-substituted anilines, including derivatives of this compound, as potential corrosion inhibitors in acidic environments. These compounds showed promising results in protecting copper from corrosion in hydrochloric acid solutions (Khaled & Hackerman, 2004).
Nano-/Microstructure Formation in Polymers
Luo et al. (2011) conducted a study on the morphologies of polymers prepared by oxidizing aniline and its derivatives, including ethoxy-substituted aniline. Their research provided insights into the formation mechanisms of different polymer morphologies, which are critical in various applications ranging from nanotechnology to materials science (Luo et al., 2011).
Catalysis in Organic Synthesis
Research on the synthesis and application of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives by Aydemir et al. (2009) revealed their efficacy as pre-catalysts in organic synthesis reactions, such as Heck and Suzuki cross-coupling reactions. These findings underscore the role of this compound derivatives in facilitating complex organic synthesis processes (Aydemir et al., 2009).
Sensor Applications
Shoji and Freund (2001) explored the use of poly(aniline), a polymer derived from aniline compounds, as a sensor material. Their findings suggest potential applications of such materials in non-enzymatic glucose sensors, highlighting the versatility of aniline derivatives in sensing technologies (Shoji & Freund, 2001).
Wirkmechanismus
Target of Action
Aniline derivatives are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific reactions they are involved in .
Mode of Action
Aniline and its derivatives are known to participate in various chemical reactions, including the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s interaction with its targets and the resulting changes would depend on the specific reactions it is involved in.
Biochemical Pathways
Aniline and its derivatives have been studied for their role in the biodegradation of certain compounds . For instance, Acinetobacter sp. has been found to degrade aniline via the meta-cleavage pathway or β-ketoadipate pathway
Result of Action
Aniline and its derivatives are known to cause methaemoglobin formation, which can lead to erythrocyte damage . The specific effects of 2-(Ethoxymethyl)aniline would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the presence of other compounds, pH, temperature, and the specific conditions under which the compound is used or stored.
Biochemische Analyse
Cellular Effects
Aniline derivatives have been shown to exhibit cytotoxicity to certain cell types
Molecular Mechanism
It is known that aniline derivatives can undergo various reactions, including free radical bromination and nucleophilic substitution
Metabolic Pathways
Aniline and its derivatives are known to be metabolized by bacteria through a meta-cleavage pathway
Transport and Distribution
Aniline is known to be rapidly and well absorbed in animals after oral, dermal, and inhalation exposure
Eigenschaften
IUPAC Name |
2-(ethoxymethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURIMTJCKALZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CC=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419369.png)

![4-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2419373.png)
![3-(2-methoxyethyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2419374.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2419375.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2419376.png)

![2-Chloro-N-[1-(2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]acetamide](/img/structure/B2419379.png)
![2-{[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2419380.png)



![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2419388.png)
